molecular formula C16H12F3N B12609308 4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile CAS No. 917839-51-1

4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B12609308
CAS No.: 917839-51-1
M. Wt: 275.27 g/mol
InChI Key: MOGPAILABBJWSD-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2’-(trifluoromethyl)[1,1’-biphenyl]-2-carbonitrile is an organic compound that features a biphenyl core substituted with dimethyl, trifluoromethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2’-(trifluoromethyl)[1,1’-biphenyl]-2-carbonitrile typically involves multiple steps:

    Halogenation: The initial step involves the halogenation of 3,3’,4,4’-tetramethylbiphenyl using a halogenating agent to produce an intermediate.

    Substitution Reaction: The intermediate undergoes a substitution reaction with trifluoroacetate to form 2,2’-bis(trifluoromethyl)-4,4’,5,5’-tetramethyl biphenyl.

    Oxidation: The product is then oxidized to yield 2,2’-bis(trifluoromethyl)-4,4’,5,5’-tetracarboxylic acid biphenyl.

    Dehydration: Finally, the tetracarboxylic acid is dehydrated to produce the desired compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of readily available raw materials and efficient reaction conditions ensures scalability and economic viability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2’-(trifluoromethyl)[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.

    Substitution: The trifluoromethyl and dimethyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like trifluoroacetic acid (TFA) and halogenating agents are commonly employed.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5-Dimethyl-2’-(trifluoromethyl)[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2’-(trifluoromethyl)[1,1’-biphenyl]-2-carbonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The nitrile group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Properties

CAS No.

917839-51-1

Molecular Formula

C16H12F3N

Molecular Weight

275.27 g/mol

IUPAC Name

4,5-dimethyl-2-[2-(trifluoromethyl)phenyl]benzonitrile

InChI

InChI=1S/C16H12F3N/c1-10-7-12(9-20)14(8-11(10)2)13-5-3-4-6-15(13)16(17,18)19/h3-8H,1-2H3

InChI Key

MOGPAILABBJWSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CC=CC=C2C(F)(F)F)C#N

Origin of Product

United States

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